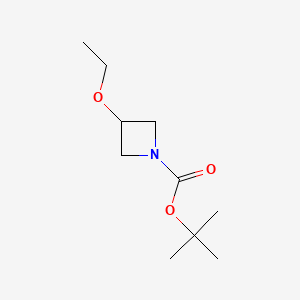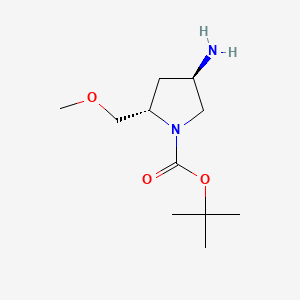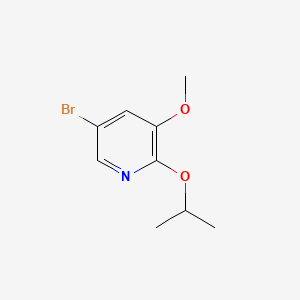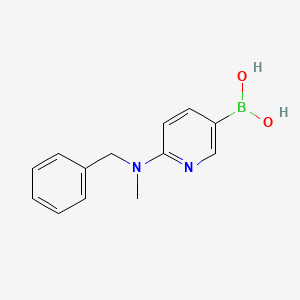
(6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C13H15BN2O2 . It is used in the synthesis of organic compounds .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been a topic of interest in medicinal chemistry . The Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction that uses organoboron reagents . The preparation of compounds with boronic acid groups is relatively simple and well known .Molecular Structure Analysis
The molecular weight of “(6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid” is 242.08 g/mol . Its InChI is InChI=1S/C13H15BN2O2/c1-16(10-11-5-3-2-4-6-11)13-8-7-12(9-15-13)14(17)18/h2-9,17-18H,10H2,1H3 .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common reaction involving boronic acids . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
“(6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid” has a topological polar surface area of 56.6 Ų and a complexity of 247 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 .科学的研究の応用
Boron-Containing Compounds in Medicinal Chemistry
Boron-containing compounds, including boronic acids, have emerged as significant players in drug discovery and development. Their unique ability to form reversible covalent bonds with biomolecules makes them attractive for designing inhibitors targeting various enzymes and receptors. For instance, boron-based drugs have been successfully developed for treating cancer, bacterial infections, and inflammatory diseases (Plescia & Moitessier, 2020).
Boronic Acids in Material Science
Boronic acid derivatives are utilized in creating functional materials with applications in sensing, catalysis, and optoelectronics. For example, boron-doped carbon materials exhibit enhanced electrochemical properties useful for energy storage and conversion technologies. The chemical versatility and the ability to engage in boron-oxygen interactions contribute to designing novel materials with tailored properties (Squeo & Pasini, 2020).
Applications in Analytical Chemistry
Boronic acids are integral in developing sensors for detecting various analytes, including sugars, ions, and biomolecules. Their selective binding to diols enables the construction of glucose sensors, which are crucial for diabetes management. Similarly, boronic acid-based fluorescent sensors are designed for detecting fluoride ions, showcasing the adaptability of these compounds in environmental and biological monitoring (Wang et al., 2014).
Role in Organic Synthesis
Boronic acids are key reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. This reaction is widely used for synthesizing pharmaceuticals, agrochemicals, and organic materials. The versatility and mild reaction conditions associated with boronic acids facilitate the construction of complex molecular architectures (Asad et al., 2004).
作用機序
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in other molecules .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, (6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from the boron atom to a palladium atom . The palladium atom acts as a catalyst, facilitating the coupling of the boronic acid with an electrophilic carbon atom .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic compounds . The products of these reactions can participate in various downstream biochemical pathways, depending on their structure and functional groups .
Pharmacokinetics
Boronic acids are generally known for their stability, mild reaction conditions, and functional group tolerance . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), potentially enhancing its bioavailability .
Result of Action
The primary result of the action of (6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials .
Action Environment
The action, efficacy, and stability of (6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a base and a palladium catalyst . The choice of these reagents, as well as the reaction temperature and solvent, can significantly impact the reaction’s efficiency and the stability of the boronic acid .
Safety and Hazards
将来の方向性
The use of boronic acids in medicinal chemistry is fairly recent and most biological activities of these compounds have been reported over the last decade . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that there is potential for future research and development in this area .
特性
IUPAC Name |
[6-[benzyl(methyl)amino]pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BN2O2/c1-16(10-11-5-3-2-4-6-11)13-8-7-12(9-15-13)14(17)18/h2-9,17-18H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRLSUCCTBCVJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N(C)CC2=CC=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855764 |
Source


|
| Record name | {6-[Benzyl(methyl)amino]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1356239-98-9 |
Source


|
| Record name | {6-[Benzyl(methyl)amino]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

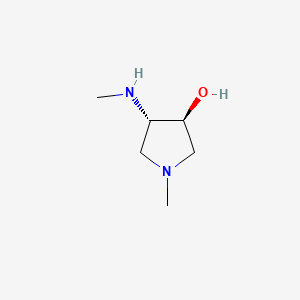

![1-(4-(4-Tert-butyl thiazol-2-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)-3-ethylurea](/img/structure/B567201.png)
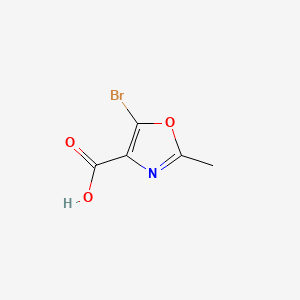
![2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B567203.png)

